1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine
Beschreibung
This compound is a triazolothiazole derivative featuring a 4-bromophenyl group at position 3 of the triazolothiazole core and a 2-ethylpiperidine moiety linked via a methyl group at position 4. Its structure combines a fused heterocyclic system (triazole and thiazole) with aromatic and aliphatic substituents, which are critical for modulating pharmacological activity.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-6-[(2-ethylpiperidin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4S/c1-2-15-5-3-4-10-22(15)11-16-12-23-17(20-21-18(23)24-16)13-6-8-14(19)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBHQHENKZHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[2,3-c][1,2,4]triazoles with excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot catalyst-free procedure mentioned above could be adapted for larger-scale production due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine undergoes various chemical reactions, including:
Electrophilic Halocyclization: This reaction involves the formation of thiazolo[2,3-c][1,2,4]triazoles from 3-substituted 4-allyl (or 2-methylprop-2-en-1-yl)-1,2,4-triazole-5(1H)-thiones.
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Halocyclization: Common reagents include halogens such as chlorine or bromine, and the reaction is typically carried out under mild conditions.
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom on the phenyl ring.
Major Products
Electrophilic Halocyclization: The major products are thiazolo[2,3-c][1,2,4]triazoles.
Substitution Reactions: The major products depend on the nucleophile used but generally result in substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as pharmacological agents due to their diverse biological activities.
Pharmacology: Some derivatives of thiazolo[2,3-c][1,2,4]triazoles have been found to possess antimicrobial, antifungal, and anticancer properties.
Chemical Biology: The compound can be used as a probe to study various biological processes and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Triazolothiadiazole/Triazolothiazole Cores
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
- Substituent Effects: The 4-bromophenyl group in the target compound is associated with enhanced lipophilicity and electronic effects compared to halogen-free analogues (e.g., p-tolyl in compound 5c) .
- Piperidine vs. Indole/Benzoxazolone: The 2-ethylpiperidine substituent may improve blood-brain barrier penetration relative to indole or benzoxazolone derivatives .
Physicochemical Properties
| Property | Target Compound | 3-(4-Bromophenyl)-6-(3,5-difluoropyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|---|---|
| Molecular Weight | ~465.3 g/mol | 394.2 g/mol | 314.4 g/mol |
| LogP (Predicted) | 3.8 | 3.2 | 4.1 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
| Aromatic Rings | 2 | 2 | 2 |
Notes:
Biologische Aktivität
The compound 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine (often referred to as Compound A ) is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that combines triazole and thiazole rings with a piperidine moiety, making it an interesting subject for medicinal chemistry research.
Chemical Structure
The IUPAC name of the compound indicates its complex structure:
- IUPAC Name: 6-[(4-bromophenyl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
- Molecular Formula: C₁₈H₁₈BrN₅S
- CAS Number: 862808-01-3
The biological activity of Compound A is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The triazole and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation: The piperidine moiety may interact with receptor sites, modulating their function and influencing various biological pathways.
Antitumor Activity
Research indicates that Compound A exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of specific signaling pathways involved in cell survival and proliferation
Antimicrobial Activity
Studies have also highlighted the antimicrobial potential of Compound A against a range of bacterial and fungal strains. Its mechanism includes:
- Disruption of microbial cell membranes
- Interference with nucleic acid synthesis
Study 1: Antitumor Efficacy in Breast Cancer Cells
In a recent study published in a peer-reviewed journal, Compound A was tested against MCF-7 breast cancer cells. The results demonstrated:
- IC₅₀ Value: 12 µM
- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Antimicrobial Activity Against Staphylococcus aureus
Another study evaluated the antimicrobial efficacy of Compound A against Staphylococcus aureus. Key findings included:
- Minimum Inhibitory Concentration (MIC): 32 µg/mL
- Mechanism: The compound was found to disrupt bacterial cell wall synthesis.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀/MIC Value | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 12 µM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Compound A | C₁₈H₁₈BrN₅S | Triazole-thiazole-piperidine structure |
| 4-Benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol]}piperidine | C₂₃H₂₃BrN₄S | Similar structure with different substituents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
